EupalinolideK
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Overview
Description
Eupalinolide K is a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This compound belongs to a class of naturally occurring organic compounds known for their diverse biological activities, including anti-inflammatory and anticancer properties. Eupalinolide K has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eupalinolide K typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the lactone ring, which is a key structural feature of the compound. Common synthetic routes may involve:
Cyclization reactions: to form the lactone ring.
Oxidation reactions: to introduce necessary functional groups.
Purification steps: such as chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of Eupalinolide K may involve the extraction of the compound from Eupatorium lindleyanum using solvents like ethanol. The extract is then subjected to various purification techniques, including macroporous resin column chromatography and reversed-phase chromatography, to obtain pure Eupalinolide K.
Chemical Reactions Analysis
Types of Reactions: Eupalinolide K undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Catalysts: for facilitating specific reactions, including transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Eupalinolide K has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of Eupalinolide K involves its interaction with specific molecular targets and pathways. It has been shown to:
Inhibit pro-inflammatory factors: such as interleukin-1 beta, tumor necrosis factor-alpha, and cyclooxygenase-2.
Induce apoptosis: in cancer cells by activating pathways like the reactive oxygen species/extracellular signal-regulated kinase signaling pathway.
Modulate enzyme activity: involved in metabolic processes, such as cytochrome P450 enzymes.
Comparison with Similar Compounds
Eupalinolide A: Known for its anti-inflammatory and antitumor effects.
Eupalinolide B: Exhibits similar bioactivity but with different metabolic stability.
Eupalinolide J: Identified as a potential anti-cancer metastatic agent.
Properties
Molecular Formula |
C20H26O6 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(3aR,4S,6Z,9S,10Z,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5-,12-7+,13-10-/t15-,16-,17+,18+/m0/s1 |
InChI Key |
APOGLVUGPAVNAP-DRGQDVMOSA-N |
Isomeric SMILES |
C/C/1=C/C[C@@H](/C(=C\[C@@H]2[C@@H]([C@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |
Canonical SMILES |
CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |
Origin of Product |
United States |
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